molecular formula C7H5ClN2O5 B2955483 3-Chloro-2-methyl-4,6-dinitrophenol CAS No. 55289-27-5

3-Chloro-2-methyl-4,6-dinitrophenol

Cat. No. B2955483
CAS RN: 55289-27-5
M. Wt: 232.58
InChI Key: IWXOKGBLUVSBSO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-4,6-dinitrophenol is a chemical compound with the molecular formula C7H5ClN2O5 . It is a derivative of phenol, with a chlorine atom, two nitro groups, and a methyl group attached to the phenolic ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methyl-4,6-dinitrophenol consists of a phenolic ring with a chlorine atom, a methyl group, and two nitro groups attached. The molecular weight is 232.58 .

Scientific Research Applications

Environmental Impact and Degradation

3-Chloro-2-methyl-4,6-dinitrophenol, as a substituted phenol, has been investigated for its anaerobic biodegradability and toxicity. Research indicates that compounds like 3-Chloro-2-methyl-4,6-dinitrophenol show varying degrees of biodegradation and methanogenesis inhibition depending on their concentration and environmental conditions. Such studies are crucial for understanding the environmental fate of these compounds and their potential impact on wastewater treatment processes (O. A. O'connor & L. Young, 1989).

Herbicidal Activity and Photosynthesis Inhibition

The herbicidal properties of 3-Chloro-2-methyl-4,6-dinitrophenol have been explored, particularly its effect on photosynthetic electron transfer. Studies have shown it to be a potent inhibitor of the Hill reaction in isolated chloroplasts, suggesting a potential use in agricultural settings to control weed growth by targeting photosynthesis (J. J. S. van Rensen, W. V. D. Vet, & W. P. A. van Vliet, 1977).

Analytical Chemistry and Sensing

In the field of analytical chemistry, the electrochemical behavior of 3-Chloro-2-methyl-4,6-dinitrophenol has been studied for the development of sensors. These studies aim at improving the detection of such compounds in environmental samples, highlighting the versatility of 3-Chloro-2-methyl-4,6-dinitrophenol as an analyte for pollution monitoring and control (Marı́a del Mar Cordero-Rando, I. Naranjo-Rodríguez, & J. L. D. Cisneros, 1998; M. Irandoust, M. Haghighi, A. Taherpour, & Narges Zolfaghar, 2019).

Microbial Degradation

Research on the microbial degradation of 2,4-dinitrophenol, a related compound, by photoautotrophic microorganisms has provided insights into the potential bioremediation of pollutants. These studies underscore the capability of certain microbial communities to detoxify or degrade toxic compounds, including those structurally similar to 3-Chloro-2-methyl-4,6-dinitrophenol, in industrial wastewaters (T. Hirooka, H. Nagase, K. Hirata, & K. Miyamoto, 2006).

Safety and Hazards

3-Chloro-2-methyl-4,6-dinitrophenol is likely to be hazardous given its structural similarity to other dinitrophenols, which are known to be extremely toxic to humans . It is advisable to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-chloro-2-methyl-4,6-dinitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O5/c1-3-6(8)4(9(12)13)2-5(7(3)11)10(14)15/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXOKGBLUVSBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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